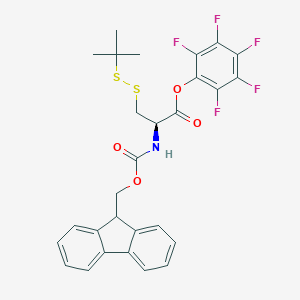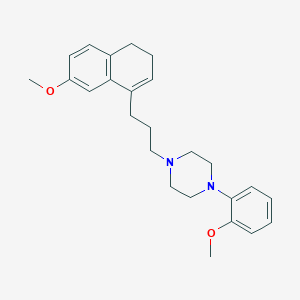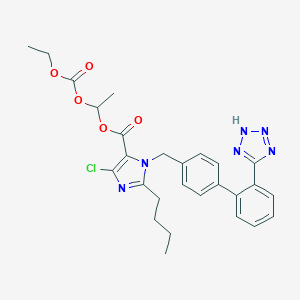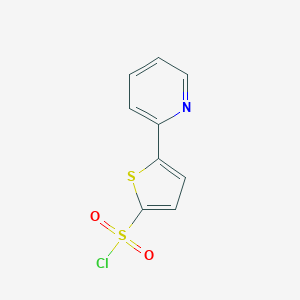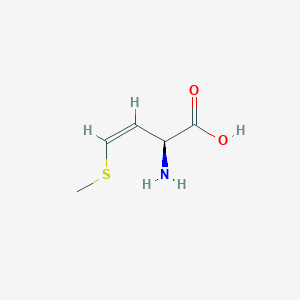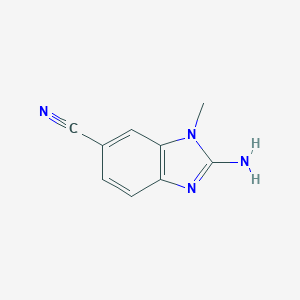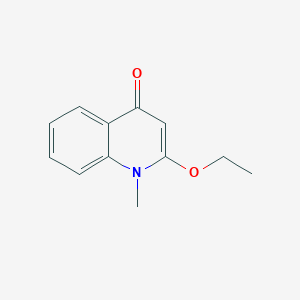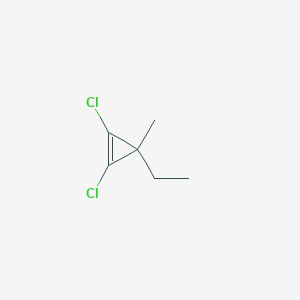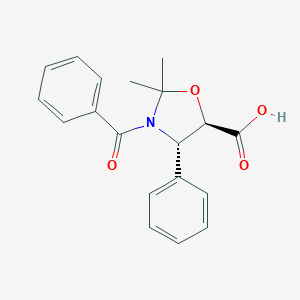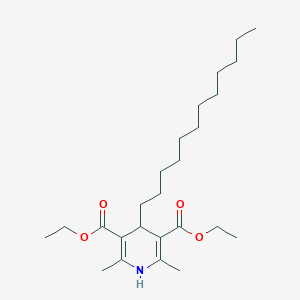
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine (DDDP) is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DDDP is a lipophilic compound that can easily penetrate cell membranes, making it an attractive option for use in drug delivery and other applications.
Wirkmechanismus
The exact mechanism of action of 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is not yet fully understood, but it is believed to involve the disruption of cell membranes and inhibition of protein synthesis. This makes it an effective option for use in drug delivery, as it can target cancer cells while minimizing damage to healthy cells.
Biochemische Und Physiologische Effekte
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the prevention of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine in laboratory experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and target cancer cells. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. One area of interest is the development of new drug delivery systems using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a carrier. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of new antibiotics. Overall, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has shown great potential in scientific research and is likely to continue to be an area of interest for many years to come.
Synthesemethoden
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine can be synthesized using a multistep process involving the reaction of 2,6-dimethylpyridine with dodecanoyl chloride, followed by the addition of diethyl malonate and subsequent hydrolysis. This process yields a white crystalline solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been studied extensively for its potential applications in drug delivery, particularly in cancer treatment. Its lipophilic nature allows it to easily cross cell membranes, making it an effective carrier for delivering drugs to cancer cells. Additionally, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
144883-74-9 |
|---|---|
Produktname |
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
Molekularformel |
C25H43NO4 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
diethyl 4-dodecyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H43NO4/c1-6-9-10-11-12-13-14-15-16-17-18-21-22(24(27)29-7-2)19(4)26-20(5)23(21)25(28)30-8-3/h21,26H,6-18H2,1-5H3 |
InChI-Schlüssel |
QZOZGQPSGHHVSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Andere CAS-Nummern |
144883-74-9 |
Synonyme |
4-dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-dodecyl-DDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



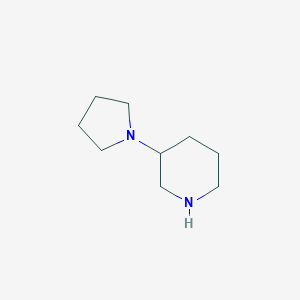
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
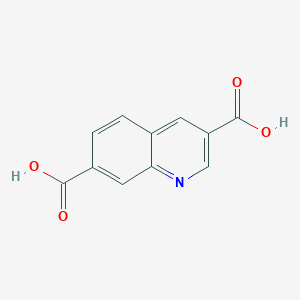
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
